2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and a methoxy group linked to a piperidine ring The piperidine ring is further substituted with a 6-ethyl-5-fluoropyrimidin-4-yl group
Preparation Methods
The synthesis of 2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the carbonitrile group: The carbonitrile group is introduced via a nucleophilic substitution reaction.
Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions.
Substitution with the 6-ethyl-5-fluoropyrimidin-4-yl group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and the potential biological activities arising from this unique structure.
Properties
IUPAC Name |
2-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-2-15-17(19)18(23-12-22-15)24-7-3-4-14(10-24)11-25-16-8-13(9-20)5-6-21-16/h5-6,8,12,14H,2-4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSODACDPKATAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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